1,1-Bis(3-chloro-2-methylpropyl)-1,3,3,3-tetramethyldisiloxane

Flash point Transport safety Chloroalkyl-siloxane

1,1‑Bis(3‑chloro‑2‑methylpropyl)‑1,3,3,3‑tetramethyldisiloxane (CAS 18388‑70‑0), also named BIS(3‑CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, is a symmetrical, dual‑end chloroalkyl‑functionalised disiloxane with the molecular formula C₁₂H₂₈Cl₂OSi₂ and a molecular weight of 315.43 g·mol⁻¹. The molecule features a central Si–O–Si bridge bearing two dimethylsilyl termini, each substituted with a 3‑chloro‑2‑methylpropyl (chloroisobutyl) group.

Molecular Formula C12H28Cl2OSi2
Molecular Weight 315.42 g/mol
CAS No. 18388-70-0
Cat. No. B100782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(3-chloro-2-methylpropyl)-1,3,3,3-tetramethyldisiloxane
CAS18388-70-0
Molecular FormulaC12H28Cl2OSi2
Molecular Weight315.42 g/mol
Structural Identifiers
SMILESCC(C[Si](C)(C)O[Si](C)(C)CC(C)CCl)CCl
InChIInChI=1S/C12H28Cl2OSi2/c1-11(7-13)9-17(6,10-12(2)8-14)15-16(3,4)5/h11-12H,7-10H2,1-6H3
InChIKeyFNIMKQKJEURDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,1‑Bis(3‑chloro‑2‑methylpropyl)‑1,3,3,3‑tetramethyldisiloxane (CAS 18388‑70‑0) Procurement‑Grade Profile


1,1‑Bis(3‑chloro‑2‑methylpropyl)‑1,3,3,3‑tetramethyldisiloxane (CAS 18388‑70‑0), also named BIS(3‑CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, is a symmetrical, dual‑end chloroalkyl‑functionalised disiloxane with the molecular formula C₁₂H₂₈Cl₂OSi₂ and a molecular weight of 315.43 g·mol⁻¹ . The molecule features a central Si–O–Si bridge bearing two dimethylsilyl termini, each substituted with a 3‑chloro‑2‑methylpropyl (chloroisobutyl) group. The branched alkyl spacer between the silicon atom and the terminal chlorine distinguishes this compound from linear chloroalkyl‑disiloxane analogs and influences key physicochemical parameters relevant to formulation, handling, and downstream reactivity . It is commercially available from specialty organosilicon suppliers such as Gelest, Inc. (catalogue no. SIB1048.8) at a typical purity of 97 % .

Why In‑Class Chloroalkyl‑Disiloxanes Cannot Replace 1,1‑Bis(3‑chloro‑2‑methylpropyl)‑1,3,3,3‑tetramethyldisiloxane Without Requalification


Chloroalkyl‑terminated tetramethyldisiloxanes are not interchangeable drop‑in reagents. The length and branching of the alkyl spacer between the disiloxane core and the terminal chlorine atom directly modulate boiling point, density, refractive index, and flash point . The 3‑chloro‑2‑methylpropyl substituent in CAS 18388‑70‑0 introduces a methyl branch at the β‑carbon, increasing steric bulk and altering conformational flexibility relative to the linear 3‑chloropropyl analog (CAS 18132‑72‑4) or the shorter chloromethyl variant (CAS 2362‑10‑9). This branching elevates the flash point by ≈15 °C versus the linear chloropropyl congener and by ≈34 °C versus the chloromethyl derivative, directly affecting transport classification and safe‑handling requirements [1]. In surface‑treatment formulations for semiconductor manufacturing, the specific disiloxane species determines monolayer packing density and resulting water contact angle; broad patent claims that explicitly name 1,3‑bis(3‑chloroisobutyl)tetramethyldisiloxane confirm its distinct suitability for this application [2]. The quantitative evidence below demonstrates that procurement decisions based on generic “chloroalkyl‑disiloxane” specifications risk introducing compounds with materially different physical properties and unvalidated end‑use performance.

Quantitative Differentiation Evidence for 1,1‑Bis(3‑chloro‑2‑methylpropyl)‑1,3,3,3‑tetramethyldisiloxane Versus Closest Analogs


Flash Point Safety Margin: 15 °C Higher Than Linear 3‑Chloropropyl Analog

The flash point of 1,1‑Bis(3‑chloro‑2‑methylpropyl)‑1,3,3,3‑tetramethyldisiloxane is reported as 107.3 °C . In comparison, the linear 3‑chloropropyl analog 1,3‑Bis(3‑chloropropyl)‑1,1,3,3‑tetramethyldisiloxane (CAS 18132‑72‑4) has a flash point of 92 °C , a difference of +15.3 °C. The chloromethyl analog (CAS 2362‑10‑9) has an even lower flash point of 73 °C [1]. The higher flash point of the target compound places it in a less stringent flammability classification, potentially reducing storage and transport compliance costs.

Flash point Transport safety Chloroalkyl-siloxane

Refractive Index Differentiation: Calibration‑Grade Optical Property

The experimental refractive index (n) of the target compound is 1.4528 [1]. The 3‑chloropropyl analog has a reported refractive index of 1.4484 at 25 °C , while the chloromethyl analog exhibits a value of 1.439 [2]. The increment of Δn ≈ 0.0044 versus the closest linear analog provides a quantitative purity and identity checkpoint that can be used for incoming QC release or in‑process monitoring by refractometry.

Refractive index Optical characterization Quality control

Density Reduction: Lower Specific Gravity Than Linear Chloroalkyl Analogs

The density of the target compound is 0.989 g·cm⁻³ . The 3‑chloropropyl analog has a density of 0.996 g·cm⁻³ , and the chloromethyl analog has a density of 1.05 g·cm⁻³ [1]. The target compound is approximately 0.7 % less dense than the linear 3‑chloropropyl species and approximately 5.8 % less dense than the chloromethyl species. This lower density reflects the increased hydrocarbon character imparted by the additional methyl branch and extra methylene units.

Density Formulation Volume-to-weight conversion

Patent‑Cited Specificity for Semiconductor Surface Treatment

US Patent Application US20200035494A1, assigned to Fujifilm Electronic Materials USA, explicitly names 1,3‑bis(3‑chloroisobutyl)tetramethyldisiloxane as a suitable siloxane for forming a hydrophobic surface‑treatment layer on patterned semiconductor wafers [1]. The patent claims that the treated surface achieves a water contact angle of at least 50°, which mitigates pattern collapse during wet cleaning and drying at sub‑20 nm critical dimensions. While the patent lists many disiloxanes, the explicit inclusion of the chloroisobutyl derivative indicates that its specific molecular architecture – branched alkyl spacer plus terminal chlorine – is considered compatible with the required monolayer formation and acid‑catalysed surface bonding chemistry.

Semiconductor Surface treatment Hydrophobic monolayer

Boiling Point and Molecular Weight Distinction for Distillation‑Based Purification

The target compound exhibits a boiling point of 130–135 °C at 5 mm Hg and a calculated normal boiling point of 288.6 °C at 760 mm Hg . The 3‑chloropropyl analog has a reported boiling point of 128 °C (pressure not fully specified, likely at ~7 mm Hg) and a calculated normal boiling point of 260.6 °C at 760 mm Hg . The molecular weight difference (315.43 vs. 287.37 g·mol⁻¹) further separates these compounds by GC retention time and distillation cut points. The roughly 28 °C higher calculated atmospheric boiling point of the target compound reflects the additional −CH₂− and −CH₃ groups that increase both molecular weight and van der Waals interactions.

Boiling point Distillation Purification

LogP and Topological Polar Surface Area: Differential Solubility and Partitioning Behaviour

The target compound has a calculated LogP of 5.163 and a topological polar surface area (TPSA) of 9.23 Ų . These values reflect the hydrophobic character of the branched chloroisobutyl chains and the small polar contribution from the Si–O–Si bridge. Although directly comparable LogP and TPSA data for the 3‑chloropropyl and chloromethyl analogs are not available from the same source, the class‑level trend is clear: increasing alkyl chain length and branching raises LogP and reduces relative aqueous solubility. This higher LogP predicts greater partitioning into hydrophobic phases, which is relevant for solvent extraction, biphasic reactions, and surface modification where a thicker, more hydrophobic monolayer is desired.

LogP Polar surface area Solubility Partitioning

Procurement‑Relevant Application Scenarios for 1,1‑Bis(3‑chloro‑2‑methylpropyl)‑1,3,3,3‑tetramethyldisiloxane Based on Quantitative Evidence


Semiconductor Wafer Surface Hydrophobisation for Sub‑20 nm Pattern Collapse Mitigation

US Patent US20200035494A1 explicitly names 1,3‑bis(3‑chloroisobutyl)tetramethyldisiloxane as a siloxane component for surface treatment compositions that form a hydrophobic monolayer on patterned semiconductor wafers, achieving a water contact angle of at least 50° [1]. The compound’s high LogP (5.163) and low TPSA (9.23 Ų) are consistent with the hydrophobicity required to reduce capillary forces during rinse‑and‑dry steps. Procurement for this application should specify the CAS number and require a certificate of analysis confirming refractive index (1.4528) and density (0.989 g·cm⁻³) as identity checks, since substitution with the linear 3‑chloropropyl analog would deliver a different monolayer thickness and potentially lower contact angle.

Dual‑End Reactive Organosilicon Intermediate for Functional Siloxane Synthesis

The two terminal C–Cl bonds serve as electrophilic handles for nucleophilic substitution with amines, alkoxides, or thiols, enabling the synthesis of telechelic amino‑, alkoxy‑, or mercapto‑functional disiloxanes [1]. The branched chloroisobutyl spacer provides steric shielding that can moderate reaction rates compared to the less hindered chloromethyl analog, offering a tunable reactivity profile for step‑growth polymerisation. The higher flash point (107.3 °C) of the target compound compared to the chloromethyl analog (73 °C) also permits higher reaction temperatures without entering a flammable vapour regime, widening the accessible process window .

Coating and Adhesion‑Promotion Formulations Requiring Controlled Hydrophobicity

The combination of a disiloxane core (for surface affinity) and terminal chlorine (for covalent anchoring or further functionalisation) makes this compound a candidate for silane‑coupling‑agent applications where a specific chain length and branching are required to optimise interphase adhesion [1]. The density difference (0.989 vs. 0.996 g·cm⁻³ for the linear analog) affects volume‑based formulation calculations, and the refractive index provides a rapid QC metric to verify that the correct chloroisobutyl derivative – not the linear 3‑chloropropyl variant – has been supplied .

Laboratory‑Scale Hydrosilylation Precursor with Documented Synthetic Route

The compound is synthesised via platinum‑catalysed hydrosilylation of 1,1,3,3‑tetramethyldisiloxane with 3‑chloro‑2‑methylpropene, typically using Karstedt’s catalyst at 80–100 °C under inert atmosphere [1]. This well‑established route provides a reliable supply chain for research laboratories requiring a defined, reproducible starting material. The boiling point range (130–135 °C at 5 mm Hg) supports purification by vacuum distillation, and the molecular weight (315.43 g·mol⁻¹) allows confirmation by GC‑MS. Procurement specifications should include a minimum purity of 97 % (GC) and confirmation of the InChIKey (KECGSMRYEXLPFD‑UHFFFAOYSA‑N) to exclude the linear 3‑chloropropyl isomer .

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